Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds .
Mode of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets would likely result in changes consistent with these properties.
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, improving advanced compounds with a variety of biological effects . The compound likely interacts with multiple biochemical pathways to exert its effects.
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 3-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-24-18(21)17-16(8-10-26-17)27(22,23)19-11-14(20)12-4-6-13(7-5-12)15-3-2-9-25-15/h2-10,14,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQFRHDVOYZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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